molecular formula C19H15FN2O3S B2390959 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one CAS No. 899943-68-1

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one

Cat. No. B2390959
CAS RN: 899943-68-1
M. Wt: 370.4
InChI Key: AMMLTNTUIUQWMI-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one, also known as GNF-2, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound is known to target the G protein-coupled receptor (GPCR) signaling pathway, which is involved in a wide range of physiological processes.

Scientific Research Applications

Anticancer Potential

Compounds with structural similarities have shown promising anticancer activities. For instance, fluoro-substituted benzopyrans have demonstrated significant activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This indicates the potential of fluoro-substituted compounds in cancer therapy.

Apoptotic Activity

Novel pyrazole derivatives containing benzo[d]thiazoles have been synthesized and evaluated for their apoptotic activity. These compounds, especially those with hydrazinecarboximidamide substituents, have shown potent in vitro anti-proliferative activity against cancer cell lines, including triple-negative breast cancer and hepatocarcinoma, comparable to Doxorubicin (Liu et al., 2019). This suggests the potential of such compounds in inducing apoptosis in cancer cells.

Sigma Receptor Ligands

Thiophene bioisosteres of spirocyclic sigma receptor ligands have been explored for their sigma 1 affinity and selectivity against other receptors. Compounds like N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] have shown promising results, binding with low nanomolar K i values to sigma 1 receptors and displaying high selectivity. This could indicate the utility of similar compounds in neurological research and potential therapeutic applications (Oberdorf et al., 2008).

Antimicrobial Activity

Synthesis and biological evaluation of compounds like 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown potent anti-tubercular activity. The presence of electron-donating substituents like dimethylamino, hydroxy, and methoxy moieties may enhance the anti-mycobacterial activity of these derivatives, suggesting potential applications in addressing tuberculosis (Venugopal et al., 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-15-4-2-1-3-13(15)12-26-18-19(23)22(8-7-21-18)14-5-6-16-17(11-14)25-10-9-24-16/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLTNTUIUQWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one

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